[4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate
Description
[4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate (CAS: 578751-11-8) is a triazine derivative featuring a 4-ethoxy-substituted aniline group and a morpholine-4-carbodithioate moiety. Its molecular formula is C₁₇H₂₂N₆O₂S₂, with a molecular weight of 406.53 g/mol . The compound exhibits moderate lipophilicity (predicted logP ~3.0) due to the ethoxy group and morpholine ring, which balance hydrophilic (amine, carbodithioate) and hydrophobic (aromatic, ethoxy) regions. Key functional groups include:
- Triazine core: Facilitates hydrogen bonding and π-π interactions.
- 4-Ethoxyanilino substituent: Enhances steric bulk and electron-donating capacity compared to smaller substituents (e.g., methoxy or halogen).
Properties
Molecular Formula |
C17H22N6O2S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C17H22N6O2S2/c1-2-25-13-5-3-12(4-6-13)19-16-21-14(20-15(18)22-16)11-27-17(26)23-7-9-24-10-8-23/h3-6H,2,7-11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
IDLNJBWGWCBVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the ethoxyphenyl group and the morpholine carbodithioate moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate has potential applications as a drug candidate. Its unique structure and reactivity profile may enable the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (LogSw) | Key Applications/Properties |
|---|---|---|---|---|---|---|
| [Target Compound] (CAS: 578751-11-8) | 4-Ethoxyanilino | C₁₇H₂₂N₆O₂S₂ | 406.53 | ~3.0 | -3.26 (predicted) | Moderate lipophilicity, herbicide R&D |
| [4-Amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate (CAS: 443322-27-8) | 4-Methoxyanilino | C₁₆H₂₀N₆O₂S₂ | 392.50 | 2.75 | -3.26 | Lower steric bulk, higher solubility |
| {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate | 4-Fluoroanilino | C₁₆H₁₇FN₆OS₂ | 380.47 | 2.85 | -3.10 | Enhanced electronegativity, binding |
| [4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate (CAS: Y020-6839) | 4-Phenylpiperazine | C₂₃H₂₇N₇OS₂ | 481.64 | 4.20 | -4.50 | Increased lipophilicity, CNS targets |
| 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine (CAS: 175204-65-6) | Methylthio | C₇H₁₂N₅S₂ | 230.33 | 1.50 | -2.80 | Simplified structure, agrochemicals |
Key Comparative Findings
Ethoxy vs. Methoxy Substitution
The target compound’s 4-ethoxyanilino group increases molecular weight by ~14 g/mol compared to the methoxy analog (CAS: 443322-27-8) . This substitution elevates lipophilicity (logP ~3.0 vs. The ethoxy group’s larger steric profile may also hinder enzymatic degradation, improving metabolic stability .
Halogen vs. Alkoxy Substitution
The 4-fluoroanilino analog () exhibits higher electronegativity, favoring hydrogen bonding with biological targets. However, its lower molecular weight (380.47 g/mol) and reduced steric bulk limit its pharmacokinetic half-life compared to the ethoxy derivative .
Biological Activity
The compound [4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate is a novel triazine derivative with potential applications in medicinal chemistry, particularly in cancer therapeutics. Its biological activity is of significant interest due to its structural features that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S₂ |
| Molecular Weight | 392.53 g/mol |
| LogP | 2.4728 |
| Polar Surface Area | 95.244 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
This compound features a triazine ring, which is known for its versatility in biological applications, particularly as an anticancer agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including those similar to [4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate . Research indicates that modifications in the triazine structure can lead to enhanced cytotoxicity against various cancer cell lines.
-
Cytotoxicity Assays :
- The compound has been tested against several tumor cell lines, such as HCT116 (colorectal cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC₅₀ values (the concentration required to inhibit cell growth by 50%) for related compounds have shown promising results ranging from 3.6 µM to 11.0 µM , indicating significant potency against these cancer types .
- Mechanism of Action :
Case Studies
Several case studies have documented the efficacy of triazine derivatives:
- Study on SW480 and HCT116 Cells : A derivative exhibiting high binding affinity to β-catenin was reported to inhibit cell proliferation effectively, with IC₅₀ values of 0.12 µM for HCT116 cells .
- Xenograft Models : In vivo studies using xenografted mice demonstrated that certain triazine derivatives significantly reduced tumor growth and expression of proliferation markers such as Ki67, suggesting strong anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is closely linked to their structural components. Modifications in the aniline or morpholine moieties can significantly impact their pharmacological profiles:
- Aniline Substituents : The presence of ethoxy groups on the aniline ring has been associated with improved solubility and bioavailability, enhancing the overall efficacy of the compound.
- Morpholine Variants : Alterations in the morpholine structure can affect the compound's interaction with biological targets and its metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
